(3-Bromophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a bromophenyl group, a pyrimidin-2-yloxy group, and a piperidin-1-yl group
Mechanism of Action
Target of Action
The compound “(3-Bromophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone” is a complex molecule that likely interacts with multiple targets. It’s worth noting that compounds containing indole and piperidine scaffolds have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Based on its structural components, it can be hypothesized that it may interact with its targets in a manner similar to other indole and piperidine derivatives . These interactions could potentially lead to changes in cellular processes, although the specifics would depend on the exact nature of the targets and the context in which they are expressed.
Biochemical Pathways
Indole derivatives have been shown to possess various biological activities, affecting a wide range of pathways . Similarly, piperidine derivatives also play a significant role in the pharmaceutical industry .
Result of Action
Given the broad biological activities of indole and piperidine derivatives, it is likely that this compound could have diverse effects depending on the context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. One common synthetic route includes:
Preparation of 3-bromophenylmethanone: This can be achieved through the bromination of phenylmethanone using bromine in the presence of a catalyst.
Synthesis of 3-(pyrimidin-2-yloxy)piperidine: This involves the reaction of pyrimidine-2-ol with piperidine under basic conditions.
Coupling Reaction: The final step involves coupling the 3-bromophenylmethanone with 3-(pyrimidin-2-yloxy)piperidine using a suitable coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for drug discovery.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
(3-Chlorophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.
(3-Fluorophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone: Similar structure but with a fluorine atom instead of bromine.
(3-Iodophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (3-Bromophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone imparts unique chemical properties such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it distinct from its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
(3-bromophenyl)-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c17-13-5-1-4-12(10-13)15(21)20-9-2-6-14(11-20)22-16-18-7-3-8-19-16/h1,3-5,7-8,10,14H,2,6,9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APBWIWLGCJIXGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Br)OC3=NC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.